1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one
Description
Overview of Acetophenone (B1666503) and Diaryl Ether Frameworks in Organic Chemistry Research
The acetophenone framework, characterized by a methyl ketone attached to a phenyl ring, is a fundamental structure in organic chemistry. Acetophenones are valuable precursors in the synthesis of a wide array of pharmaceuticals, fragrances, and resins. Their carbonyl group's reactivity allows for a multitude of chemical transformations, making them a versatile starting material in synthetic endeavors.
Diaryl ethers, which consist of two aryl groups linked by an oxygen atom, are another class of compounds with profound significance. This structural motif is found in numerous natural products and has been identified as a "privileged scaffold" in medicinal chemistry. The diaryl ether linkage imparts a degree of conformational flexibility and is associated with a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The synthesis of diaryl ethers is a well-established area of research, with methods like the Ullmann condensation and palladium-catalyzed coupling reactions being prominent.
Significance of Nitrophenyl Moieties in Contemporary Chemical Investigations
The presence of a nitrophenyl group in a molecule often confers distinct electronic and biological properties. The nitro group is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring and other functional groups within the molecule. In the context of medicinal chemistry, nitrophenyl-containing compounds have been investigated for their potential as antimicrobial and anticancer agents. The biological activity of some nitroaromatic compounds is attributed to their ability to be reduced within cells to form reactive nitroso and hydroxylamino species, which can induce cellular damage.
Historical and Current Research Trajectories Involving 1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one
Specific historical and current research focusing exclusively on this compound is not extensively documented in publicly available literature. Its existence is noted primarily in chemical supplier databases. However, the research trajectories of its constituent parts suggest its potential as a synthetic intermediate. The synthesis of such a molecule would likely involve the coupling of a substituted nitrophenol with a halo-acetophenone, a standard method for creating diaryl ethers. Current research on related diaryl ether ketones often focuses on their application in medicinal chemistry, particularly in the development of enzyme inhibitors or as scaffolds for more complex bioactive molecules. For instance, derivatives of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone have been synthesized and evaluated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of Parkinson's disease. nih.gov
Interdisciplinary Relevance of Studies on this compound
While direct interdisciplinary studies on this compound are scarce, its structural features suggest potential relevance in several fields:
Synthetic Chemistry: This compound can serve as a valuable building block for the synthesis of more complex molecules. The ketone functionality can be modified through various reactions, and the nitro group can be reduced to an amine, providing a handle for further derivatization.
Chemical Biology: Given the biological activities associated with both diaryl ethers and nitrophenyl compounds, this compound could be a starting point for the design of novel bioactive agents. Its potential as an enzyme inhibitor or a probe for biological systems could be an area of future investigation.
Materials Science: Aromatic ketones and nitro compounds are sometimes used in the development of polymers and photoactive materials. The specific properties of this compound in this context remain unexplored but could be a subject of future research.
Structure
3D Structure
Properties
Molecular Formula |
C14H11NO4 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[3-(4-nitrophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H11NO4/c1-10(16)11-3-2-4-14(9-11)19-13-7-5-12(6-8-13)15(17)18/h2-9H,1H3 |
InChI Key |
RATCLDWGKBAGTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Systematic Transformations of 1 3 4 Nitrophenoxy Phenyl Ethan 1 One
Retrosynthetic Analysis of 1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical: the C-O ether bond and the C-C bond of the ethanone (B97240) moiety.
Disconnection of the Ether Linkage: The most apparent retrosynthetic step is the disconnection of the diaryl ether bond. This leads to two potential precursor sets:
Set A: 3-Hydroxyacetophenone and 1-fluoro-4-nitrobenzene (B44160) (or a related halo-nitrobenzene). This pathway relies on a nucleophilic aromatic substitution (SNAr) reaction.
Set B: 3-Bromoacetophenone and 4-nitrophenol (B140041). This route suggests a transition metal-catalyzed cross-coupling reaction, such as an Ullmann condensation or a Buchwald-Hartwig etherification.
Disconnection of the Ethanone Moiety: Alternatively, the acetyl group can be disconnected from the aromatic ring. This suggests a Friedel-Crafts acylation of a diaryl ether precursor, 3-(4-nitrophenoxy)benzene.
These disconnections form the basis for the synthetic routes discussed in the following sections.
Established Synthetic Routes to this compound
The synthesis of this compound can be achieved through several established methodologies, primarily focusing on the strategic formation of the ether linkage and the introduction of the ethanone group.
Etherification Reactions for Phenoxy Linkage Formation
The formation of the diaryl ether is a crucial step in the synthesis. The Williamson ether synthesis and its variations are commonly employed for this purpose. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): A prevalent method involves the reaction of a phenoxide with an activated aryl halide. In the context of synthesizing this compound, this would typically involve the reaction of 3-hydroxyacetophenone with 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group on 1-fluoro-4-nitrobenzene activates the aromatic ring towards nucleophilic attack by the phenoxide of 3-hydroxyacetophenone.
Ullmann Condensation: A classic method for forming diaryl ethers is the Ullmann condensation. This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. For the target molecule, this could be the reaction between 3-bromoacetophenone and 4-nitrophenol, catalyzed by a copper species. A patent for the synthesis of the related compound 1-(3-phenoxyphenyl)ethanone utilizes 3-bromoacetophenone and phenol with cuprous bromide as a catalyst. google.com
Acylation Strategies for Ethanone Moiety Introduction
The ethanone group is typically introduced via a Friedel-Crafts acylation reaction. This can be done either before or after the formation of the diaryl ether linkage.
If the diaryl ether, 3-(4-nitrophenoxy)benzene, is synthesized first, a subsequent Friedel-Crafts acylation with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl3) would introduce the acetyl group. However, the directing effects of the phenoxy and nitrophenoxy groups would need to be carefully considered to achieve the desired regioselectivity at the meta position of the unsubstituted phenyl ring.
A more common and regioselective approach is to start with a substituted acetophenone (B1666503), such as 3-hydroxyacetophenone or 3-bromoacetophenone, where the acetyl group is already in the desired position. This pre-functionalized starting material then undergoes the etherification reaction as described above.
Nitration Reactions in Related Phenyl Systems
Introducing the nitro group via nitration of a diaryl ether precursor is another possible synthetic strategy. For instance, the nitration of 1-(3-phenoxyphenyl)ethanone could potentially yield the desired product. However, nitration of such a system would likely lead to a mixture of isomers, as both aromatic rings are susceptible to electrophilic attack. The directing effects of the phenoxy and acetyl groups would influence the position of nitration, and separation of the desired para-nitro isomer on the phenoxy ring could be challenging. Therefore, it is generally more synthetically efficient to use a pre-nitrated starting material like 4-nitrophenol or 1-fluoro-4-nitrobenzene.
Catalytic Approaches in Synthesis
Modern synthetic chemistry often employs catalytic methods to improve efficiency and reaction conditions.
Copper-Catalyzed Etherification: As mentioned in the context of the Ullmann condensation, copper catalysts are pivotal for the formation of the diaryl ether linkage from an aryl halide and a phenol. google.com
Palladium-Catalyzed Etherification: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of diaryl ethers. This method could be applied to the synthesis of this compound, offering a milder and often more efficient alternative to the traditional copper-catalyzed methods. The reaction would involve the coupling of 3-bromoacetophenone with 4-nitrophenol in the presence of a palladium catalyst and a suitable ligand.
Chemical Derivatization and Analogue Synthesis
While specific derivatization of this compound is not extensively reported, its structure lends itself to a variety of chemical transformations for the synthesis of analogues.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This transformation would yield 1-[3-(4-aminophenoxy)phenyl]ethan-1-one, a valuable intermediate for the synthesis of a wide range of compounds, including amides, sulfonamides, and diazo compounds.
Modification of the Ketone: The ethanone moiety is a versatile functional group for further derivatization.
Reduction: The ketone can be reduced to a secondary alcohol, 1-[3-(4-nitrophenoxy)phenyl]ethanol, using reducing agents like sodium borohydride.
Oxime Formation: Reaction with hydroxylamine (B1172632) can form the corresponding oxime. google.com
Condensation Reactions: The ketone can undergo aldol-type condensation reactions with aldehydes to form chalcone-like structures. nih.goviucr.org
The synthesis of various chalcones and other derivatives from substituted acetophenones is a well-established area of research, indicating the potential for this compound to serve as a building block in medicinal chemistry and materials science. nih.govacs.orgresearchgate.net
Modifications at the Ethanone Carbonyl Group (e.g., oxime formation, hydrazone formation)
The carbonyl group of the ethanone moiety in this compound is a prime site for nucleophilic addition reactions, leading to a variety of derivatives. Two common modifications involve the formation of oximes and hydrazones.
Oxime Formation:
The reaction of this compound with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, yields the corresponding oxime, this compound oxime. This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. The resulting oxime can exist as E/Z isomers.
A general procedure for oxime formation involves refluxing the ketone with hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695). The progress of the reaction can be monitored by thin-layer chromatography.
Table 1: Representative Conditions for Oxime Formation
| Reactant | Reagents | Solvent | Conditions | Product |
|---|
Hydrazone Formation:
Similarly, hydrazone derivatives can be synthesized by reacting this compound with hydrazine (B178648) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine. The reaction is typically acid-catalyzed and involves the formation of a C=N bond. These hydrazones are often crystalline solids and can be used for the characterization of the parent ketone. For instance, reaction with 4-nitrophenylhydrazine (B89600) would yield the corresponding 4-nitrophenylhydrazone.
The synthesis can be carried out by refluxing the ketone with the hydrazine derivative in a solvent like ethanol with a catalytic amount of acetic acid.
Table 2: Representative Conditions for Hydrazone Formation
| Reactant | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| This compound | Phenylhydrazine, Acetic acid | Ethanol | Reflux | (E)-1-[3-(4-Nitrophenoxy)phenyl]ethanone phenylhydrazone |
Transformations of the Nitro Group
The nitro group on the phenoxy ring is a key functional group that can undergo various transformations, most notably reduction to an amino group. This transformation is crucial as it opens up pathways for further functionalization.
The reduction of the nitro group to an amine can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with metals such as tin (Sn), iron (Fe), or zinc (Zn) in acidic media. The resulting amino group can then be diazotized and subjected to various nucleophilic substitution reactions, significantly increasing the molecular diversity of the derivatives.
Table 3: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol, Room temperature | 1-[3-(4-Aminophenoxy)phenyl]ethan-1-one |
| Sn, HCl | Ethanol, Reflux | 1-[3-(4-Aminophenoxy)phenyl]ethan-1-one |
Functionalization of the Phenyl Rings
Both phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions. The substitution pattern will be directed by the existing substituents. The 3-acetylphenoxy ring is meta-directing due to the deactivating acetyl group, while the 4-nitrophenoxy ring is also meta-directing due to the deactivating nitro group.
Typical electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using halogens in the presence of a Lewis acid catalyst). The positions of substitution will be influenced by the steric and electronic effects of the existing groups. For instance, nitration would be expected to occur at the positions meta to the acetyl and nitro groups, respectively. masterorganicchemistry.comlibretexts.org
Introduction of Heterocyclic Moieties (e.g., triazoles, thiadiazoles)
The ethanone functionality serves as a handle for the construction of various heterocyclic rings. A common strategy involves the initial conversion of this compound into a chalcone (B49325) derivative. This can be achieved through a Claisen-Schmidt condensation with an appropriate aromatic aldehyde. The resulting α,β-unsaturated ketone is a versatile precursor for the synthesis of various five- and six-membered heterocycles.
Triazole Synthesis:
1,2,3-Triazole derivatives can be synthesized from chalcones derived from the title compound. One approach involves the reaction of the chalcone with tosylhydrazine to form a tosylhydrazone, which can then undergo a [3+2] cycloaddition with various alkynes in the presence of a copper catalyst (Click Chemistry).
Thiadiazole Synthesis:
1,3,4-Thiadiazole derivatives can be prepared from the chalcone by reacting it with thiosemicarbazide (B42300) followed by cyclization of the resulting thiosemicarbazone. nih.govnih.govsbq.org.brjocpr.com The cyclization can be achieved under acidic or oxidative conditions.
Table 4: General Scheme for Heterocycle Synthesis from a Chalcone Intermediate
| Intermediate | Reagents | Heterocycle Formed |
|---|---|---|
| Chalcone | Thiosemicarbazide, then cyclizing agent | 1,3,4-Thiadiazole |
Stereoselective Synthesis of Analogs (if applicable)
While this compound itself is achiral, stereoselective synthesis becomes relevant when creating chiral analogs. For instance, reduction of the carbonyl group to a hydroxyl group using a chiral reducing agent can lead to the formation of a single enantiomer of the corresponding alcohol. Asymmetric hydrogenation of the double bond in chalcone derivatives, catalyzed by chiral transition metal complexes, can also produce enantiomerically enriched products.
The diastereoselectivity of reactions can be important in the synthesis of more complex molecules. For example, in 1,3-dipolar cycloaddition reactions to form heterocyclic rings, the stereochemistry of the starting materials and the reaction conditions can influence the formation of specific diastereomers. mdpi.com
Green Chemistry Approaches in the Synthesis of this compound and its Derivatives
Green chemistry principles can be applied to the synthesis of this compound and its derivatives to reduce environmental impact.
Microwave-Assisted Synthesis:
Microwave irradiation can significantly accelerate many of the reactions described above, such as the formation of diaryl ethers, chalcones, and various heterocyclic compounds. mdpi.comnih.govnih.govwjarr.commdpi.com This technique often leads to higher yields, shorter reaction times, and can sometimes be performed under solvent-free conditions, which aligns with the principles of green chemistry.
Ultrasound-Assisted Synthesis:
Sonication is another green chemistry tool that can enhance the efficiency of chemical reactions. Ultrasound has been shown to improve the yields and reduce reaction times in the Ullmann condensation for the synthesis of diaryl ethers, which is the key step in the synthesis of the parent compound. yjcorp.co.krnih.govresearchgate.net Ultrasound can also be beneficial in the synthesis of various heterocyclic derivatives. rsc.org
Catalyst-Free Reactions:
Developing catalyst-free synthetic methods is a key goal of green chemistry. For certain nucleophilic aromatic substitution reactions leading to diaryl ethers, it has been shown that the reaction can proceed under catalyst-free conditions, particularly with activated fluoroarenes under sonication. nih.gov
Table 5: Green Chemistry Approaches in Synthesis
| Reaction Type | Green Approach | Advantages |
|---|---|---|
| Diaryl ether synthesis | Ultrasound-assisted Ullmann reaction | Lower temperature, higher yields, shorter reaction time yjcorp.co.kr |
| Chalcone synthesis | Microwave-assisted Claisen-Schmidt condensation | Faster reaction, higher yields, potentially solvent-free |
Advanced Spectroscopic and Crystallographic Characterization of 1 3 4 Nitrophenoxy Phenyl Ethan 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one can be achieved.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the acetyl methyl group. The methyl protons (CH₃) of the acetyl group are anticipated to appear as a sharp singlet, typically in the upfield region of 2.1–2.6 ppm, due to the deshielding effect of the adjacent carbonyl group. openochem.org
The aromatic region will be more complex, showing signals for the eight protons on the two phenyl rings. The protons on the 4-nitrophenoxy ring are expected to form an AA'BB' system, appearing as two distinct doublets. The protons ortho to the nitro group are significantly deshielded and would appear further downfield, while the protons ortho to the ether linkage would be slightly more shielded. For example, in the related compound 4-hydroxy-4-(4-nitrophenyl)butan-2-one, the aromatic protons ortho and meta to the nitro group appear as doublets at approximately 8.17 ppm and 7.52 ppm, respectively. chegg.com
The protons on the 3-acetylphenoxy ring will present a more complex splitting pattern due to their meta and ortho relationships. These protons are influenced by both the electron-withdrawing acetyl group and the electron-donating ether linkage. The analysis of these patterns is crucial for confirming the substitution pattern on the aromatic rings.
Table 1: Representative ¹H NMR Data for Derivatives of this compound
| Compound | Solvent | Chemical Shift (δ) in ppm (Assignment) |
| 1-(4-nitrophenyl)ethan-1-ol | CDCl₃ | 8.20 (d, 2H, Ar-H), 7.54 (d, 2H, Ar-H), 5.02 (q, 1H, CH), 1.52 (d, 3H, CH₃) rsc.org |
| 4-hydroxy-4-(4-nitrophenyl)butan-2-one | - | 8.17 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 5.24 (m, 1H, CH), 2.85 (m, 2H, CH₂), 2.20 (s, 3H, CH₃) chegg.com |
| 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | CDCl₃ | 7.55 (d, 1H, olefinic), 7.09-7.36 (m, 8H, Ar-H), 6.73 (d, 1H, olefinic), 4.46 (s, 2H, O-CH₂), 2.79 (s, 1H, acetylene) iucr.org |
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon (C=O) of the ketone is the most deshielded, typically appearing in the 190–220 ppm range. openochem.org The methyl carbon of the acetyl group is expected to resonate in the aliphatic region, generally between 20-30 ppm.
The twelve aromatic carbons will produce signals in the approximate range of 110-165 ppm. The carbon atoms directly bonded to the electron-withdrawing nitro group (C-NO₂) and the carbonyl group (C-C=O) will be shifted downfield. Conversely, carbons attached to the oxygen of the ether linkage (C-O) will also be significantly deshielded. For instance, in 1-(4-nitrophenyl)ethan-1-ol, the carbon attached to the nitro group appears at 147.2 ppm. rsc.org Quaternary carbons, those without attached protons, often show weaker signals and can be identified through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 2: Representative ¹³C NMR Data for Derivatives of this compound
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1-(4-nitrophenyl)ethan-1-ol | CDCl₃ | 153.1, 147.2, 126.1, 123.8, 69.5, 25.4 rsc.org |
| 1-(4-nitrophenyl)ethanone | DMSO-d₆ | Signals present, specific shifts require database access. spectrabase.com |
| 1-(4-methoxy-3-nitrophenyl)ethanone | - | Data available in spectral databases. nih.gov |
While 1D NMR spectra provide foundational data, 2D NMR techniques are essential for unambiguously assigning complex signals and confirming connectivity. chemistnotes.com
COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons, helping to trace the connectivity within each phenyl ring and confirm their substitution patterns. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond C-H coupling). libretexts.org It is invaluable for assigning carbon signals by linking them to their known proton counterparts. For the target molecule, the HSQC spectrum would show a correlation between the methyl proton singlet and its corresponding methyl carbon signal, as well as correlations for each aromatic C-H pair. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations for this compound would include cross-peaks from the methyl protons to the carbonyl carbon and the adjacent aromatic carbon (C3 of the acetyl-substituted ring). Additionally, correlations between protons on one ring and carbons on the other, via the ether linkage, would definitively establish the connection between the two aromatic moieties. libretexts.org
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying characteristic functional groups.
The FT-IR spectrum of this compound is dominated by absorptions from its key functional groups. A strong, sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the range of 1680-1715 cm⁻¹.
The nitro group (NO₂) gives rise to two very strong and characteristic stretching vibrations. spectroscopyonline.com The asymmetric stretch is typically found between 1550-1475 cm⁻¹, and the symmetric stretch occurs in the 1360-1290 cm⁻¹ region. orgchemboulder.comorgchemboulder.com These bands are often among the most intense in the spectrum. For example, in 4,4'-dinitrophenylbenzoate, these vibrations are observed at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net
The diaryl ether linkage (Ar-O-Ar) will produce characteristic C-O-C stretching bands. The asymmetric stretch is usually stronger and appears around 1200-1275 cm⁻¹, while the symmetric stretch is weaker and found near 1020-1075 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretching will be observed above 3000 cm⁻¹ and in the 1400-1600 cm⁻¹ region, respectively.
Table 3: Key FT-IR Vibrational Frequencies for Functional Groups in Nitro-Aromatic Ketones
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound Example (cm⁻¹) |
| Ketone (C=O) | Stretch | 1680 - 1715 | 1-(3-nitrophenyl)ethanone: Data available nist.gov |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | 3-(3-Nitrophenyl)...prop-2-en-1-one: 1518 iucr.org |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | 3-(3-Nitrophenyl)...prop-2-en-1-one: 1444 iucr.org |
| Diaryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | 3-(3-Nitrophenyl)...prop-2-en-1-one: 1252 iucr.org |
| Aromatic (C=C) | Stretch | 1400 - 1600 | General range |
Raman spectroscopy provides complementary vibrational information to FT-IR. While C=O stretches are visible, they are typically less intense than in IR spectra. The most prominent features in the Raman spectrum of a nitro-aromatic compound are often related to the nitro group and the aromatic rings. nih.gov
The symmetric stretching vibration of the NO₂ group, which is often weaker in the IR spectrum, typically gives a very strong and easily identifiable band in the Raman spectrum. nih.gov The aromatic ring vibrations, particularly the ring "breathing" modes, also tend to be strong Raman scatterers. A detailed analysis of the Raman spectrum of a derivative, 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, confirms the presence of characteristic bands for the nitro group and the conjugated system. researchgate.net The combination of FT-IR and Raman data allows for a more complete assignment of the molecule's vibrational modes, confirming the presence and electronic environment of all key functional groups. researchgate.net
Analysis of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
In derivatives of this compound, several characteristic vibrational modes are observed. For instance, in a related chalcone (B49325) derivative, 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, the FT-IR spectrum (KBr) shows a strong absorption band for the carbonyl group (C=O) at 1650 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) appear at 1518 cm⁻¹ and 1444 cm⁻¹, respectively. Additionally, the C-O stretching vibration is observed at 1252 cm⁻¹. iucr.orgiucr.org
For 1-(3-nitrophenyl)ethanone, a precursor to the title compound, the IR spectrum reveals key absorptions that confirm its structure. nist.govnist.gov Similarly, in 4,4-dinitrophenylbenzoate, the ester C=O stretch is found at 1752 cm⁻¹, while the symmetric and asymmetric stretches of the nitro groups are at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net These values provide a reliable reference for identifying these functional groups in more complex derivatives.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Compound | Reference |
|---|---|---|---|---|
| Carbonyl (C=O) | Stretching | 1650 | 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | iucr.orgiucr.org |
| Nitro (NO₂) | Asymmetric Stretching | 1518 | 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | iucr.orgiucr.org |
| Nitro (NO₂) | Symmetric Stretching | 1444 | 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | iucr.orgiucr.org |
| Ether (C-O) | Stretching | 1252 | 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | iucr.orgiucr.org |
| Carbonyl (C=O) | Stretching | 1752 | 4,4-dinitrophenylbenzoate | researchgate.net |
| Nitro (NO₂) | Asymmetric Stretching | 1523 | 4,4-dinitrophenylbenzoate | researchgate.net |
| Nitro (NO₂) | Symmetric Stretching | 1343 | 4,4-dinitrophenylbenzoate | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. chemguide.co.uk When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. libretexts.orglibretexts.org
For 1-(3-nitrophenyl)ethanone, a key structural component of the title compound, the molecular weight is 165.1461 g/mol . nist.gov The mass spectrum of this compound would show a molecular ion peak at m/z 165. Common fragmentation patterns for such aromatic ketones involve the cleavage of the bond between the carbonyl group and the adjacent methyl group or the aromatic ring. This can lead to the formation of acylium ions, such as [CH₃CO]⁺ (m/z 43) or the [M-CH₃]⁺ ion. chemguide.co.uklibretexts.org Another significant fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or parts of it, such as NO or O.
In more complex structures like butyrophenone, which serves as a model for ketone fragmentation, characteristic fragments are observed at m/z 105 due to α-cleavage and at m/z 120 from a McLafferty rearrangement. nih.gov The stability of the resulting carbocations, such as secondary carbocations, often dictates the most abundant peaks in the spectrum. chemguide.co.uk
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be constructed.
Crystallographic data provides a wealth of information regarding the geometry of the molecule. In the case of 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, the C-N bond length of the nitro group is 1.4706(17) Å. iucr.org The nitro group is nearly coplanar with its attached phenyl ring, with a dihedral angle of 18.94(6)°. iucr.org The central chalcone group is planar and forms dihedral angles of 7.69(8)° and 10.96(6)° with the 3-nitrophenyl ring and the other phenyl ring, respectively. iucr.orgiucr.org The twist between the two phenyl rings is 19.22(5)°. iucr.orgiucr.org
In another related compound, (1E,4E)-1-(3-nitrophenyl)-5-phenylpenta-1,4-dien-3-one, the dihedral angle between the benzene (B151609) rings is 31.21(5)°. nih.gov For (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, the dihedral angle between the benzene rings is 5.1(7)°, and the nitro group makes a dihedral angle of 12.5(3)° with its attached benzene ring. researchgate.net
| Compound | Dihedral Angle Description | Angle (°) | Reference |
|---|---|---|---|
| 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | Nitro group and phenyl ring | 18.94(6) | iucr.org |
| 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | Chalcone group and 3-nitrophenyl ring | 7.69(8) | iucr.orgiucr.org |
| 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | Chalcone group and (prop-2-yn-1-yloxy)benzene ring | 10.96(6) | iucr.orgiucr.org |
| 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | Between the two phenyl rings | 19.22(5) | iucr.orgiucr.org |
| (1E,4E)-1-(3-nitrophenyl)-5-phenylpenta-1,4-dien-3-one | Between the benzene rings | 31.21(5) | nih.gov |
| (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Between the benzene rings | 5.1(7) | researchgate.net |
| (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Nitro group and attached benzene ring | 12.5(3) | researchgate.net |
The packing of molecules in the crystal lattice is governed by intermolecular forces. In many derivatives of this compound, C-H···O hydrogen bonds are a significant feature, linking molecules into larger assemblies such as sheets or chains. iucr.orgnih.gov For instance, in 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, C-H···O interactions form sheets in the (211) plane. iucr.org
Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. For molecules with conjugated π systems, such as this compound and its derivatives, the most significant electronic transitions are typically π → π* transitions. libretexts.org
The presence of chromophores like the nitro group and the carbonyl group, along with the conjugated aromatic rings, influences the wavelength of maximum absorption (λₘₐₓ). The nitro group, being an electron-withdrawing group, can participate in charge-transfer transitions, which are often observed in the UV-Vis spectra of these compounds. researchgate.net For example, in p-nitroaniline, a molecule with a donor and an acceptor group connected by a phenyl ring, the lowest energy bright excitation is a HOMO-LUMO π → π* transition with significant charge-transfer character. researchgate.net
Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can provide further insights into the excited state properties of these compounds. However, many nitroaromatic compounds exhibit low or no fluorescence due to efficient non-radiative decay pathways.
Computational Chemistry and Theoretical Characterization of 1 3 4 Nitrophenoxy Phenyl Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. hakon-art.com By employing functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a suitable basis set such as 6-311G(d,p), the molecular geometry of 1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one can be optimized to find its most stable, lowest-energy conformation. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and nucleophilicity, while the energy of the LUMO (ELUMO) is related to its electron affinity and electrophilicity. pku.edu.cn
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, likely localizing it on the nitrophenyl ring. The HOMO would likely be distributed across the phenoxy-ethanone portion of the molecule. This distribution and the resulting energy gap are crucial for predicting how the molecule will interact in chemical reactions.
From these orbital energies, key quantum chemical descriptors can be calculated to quantify reactivity.
Table 1: Calculated Quantum Chemical Parameters
| Parameter | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. nih.gov The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions.
Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are prone to electrophilic attack.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.
Green Regions: Represent areas of neutral or near-zero potential.
For this compound, the MEP map would likely show the most negative potential (red) concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the acetyl group. researchgate.net These areas are the most likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings, making them potential sites for nucleophilic interaction. youtube.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized view of molecular orbitals. q-chem.com It translates the complex wave function into a localized Lewis structure, with orbitals corresponding to core electrons, lone pairs, and bonds. researchgate.netbibliotekanauki.pl
A key aspect of NBO analysis is the study of intramolecular charge transfer and hyperconjugative interactions. bibliotekanauki.pl This is achieved by examining the "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
For this compound, significant stabilizing interactions would be expected, such as:
Delocalization of lone pair electrons from the ether oxygen (nO) into the antibonding π* orbitals of the adjacent phenyl rings.
Interactions involving the lone pairs of the carbonyl and nitro group oxygens with the π* orbitals of the rings.
Delocalization from π orbitals of the phenyl rings into the antibonding π* orbitals of the carbonyl and nitro groups.
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) Oether | π*(Cring1-Cring1) | ~5-15 | n → π* |
| LP(1) Ocarbonyl | π*(Cring2-Cring2) | ~2-8 | n → π* |
| π(Cring1-Cring1) | π*(Ccarbonyl=O) | ~10-20 | π → π* |
| π(Cring2-Cring2) | π*(N=O)nitro | ~15-25 | π → π* |
Note: E(2) values are illustrative examples of typical stabilization energies for such interactions.
Conformational Analysis via Computational Methods
Most molecules are not rigid structures and can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the different stable conformers and determine their relative energies. nih.gov For this compound, the primary sources of conformational flexibility are the rotations around the C-O bonds of the ether linkage.
Computational methods can systematically explore the potential energy surface of the molecule. researchgate.net This is often done by performing a "relaxed scan," where a specific dihedral angle (e.g., Cphenyl-O-Cphenyl-Cphenyl) is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained structure. researchgate.net This process maps out the energy as a function of the rotation, revealing the energy minima (stable conformers) and the energy barriers that separate them. mdpi.com Identifying the global minimum energy conformer is crucial as it represents the most populated and thermodynamically stable structure of the molecule under given conditions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations typically model a molecule in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often within a realistic solvent environment. arxiv.orgrug.nl MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding solvent molecules. pku.edu.cnnih.gov
An MD simulation of this compound in a solvent like water would reveal:
Atomic Flexibility: The Root Mean Square Fluctuation (RMSF) of each atom provides information about its mobility. ijsrset.com This can highlight which parts of the molecule are rigid and which are more flexible. For instance, the terminal methyl group of the acetyl function and the nitro group might show higher fluctuations.
Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, showing how solvent molecules arrange themselves around the solute (solvation shell) and which parts of the molecule form strong interactions (like hydrogen bonds) with the solvent.
These simulations are crucial for bridging the gap between the theoretical properties of an isolated molecule and its behavior in a real-world chemical or biological system. nih.gov
Prediction of Spectroscopic Parameters (e.g., computed NMR chemical shifts, vibrational frequencies)
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are vital for interpreting experimental spectra and confirming the molecular structure.
Computed NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These computations involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The predicted shifts are valuable for assigning signals in experimental spectra. While specific DFT studies on this compound are not widely available in the surveyed literature, the general methodology is well-established. For similar aromatic ketones and nitro-containing compounds, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) have shown good correlation with experimental data.
Computed Vibrational Frequencies: Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks observed in an experimental spectrum. These calculations are typically performed after geometric optimization to ensure the structure is at a minimum energy state.
The calculated vibrational spectrum for this compound would be expected to show characteristic frequencies for its functional groups. Key vibrational modes would include:
C=O Stretch: The stretching of the ketone's carbonyl group, typically appearing as a strong band in the IR spectrum.
NO₂ Stretches: Symmetric and asymmetric stretching vibrations of the nitro group, which are usually strong and distinct.
C-O-C Stretch: The ether linkage vibrations.
Aromatic C-H and C=C Stretches: Vibrations associated with the phenyl rings.
The table below illustrates the kind of data that would be generated from such a computational study, with placeholder frequencies for key functional groups based on typical ranges observed for related molecules.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=O Stretch (Ketone) | 1700 - 1680 |
| Aromatic C=C Stretch | 1600 - 1450 |
| NO₂ Asymmetric Stretch | 1550 - 1500 |
| NO₂ Symmetric Stretch | 1360 - 1330 |
| C-O-C Asymmetric Stretch | 1275 - 1200 |
| C-O-C Symmetric Stretch | 1075 - 1020 |
This table is illustrative and contains expected frequency ranges for the functional groups present in the molecule. Actual computed values would require a specific DFT calculation.
Investigation of Non-Linear Optical (NLO) Properties (if relevant to the compound's structure)
The structure of this compound, which features an electron-donating ether group and an electron-withdrawing nitro group connected through a π-conjugated system of phenyl rings, suggests its potential as a non-linear optical (NLO) material. NLO materials are crucial for technologies like optical switching and frequency conversion.
Computational chemistry is a key tool for predicting the NLO response of a molecule. The most important parameter for second-order NLO materials is the first hyperpolarizability (β). DFT calculations can reliably predict this value. The presence of a donor-π-acceptor (D-π-A) framework within the molecule is a strong indicator of a significant NLO response. In this molecule, the phenoxy group can act as a donor, the phenyl rings as the π-bridge, and the nitro group as a strong acceptor.
A computational investigation of NLO properties would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using a suitable DFT functional and basis set. A high value of the total first hyperpolarizability (β_tot) would indicate a strong NLO response, making the compound a candidate for further experimental investigation in optoelectronics. Studies on similar D-π-A molecules have shown that theoretical calculations can effectively screen for promising NLO candidates. mdpi.com
The table below shows the typical parameters calculated in a computational NLO study.
| Parameter | Symbol | Description |
| Dipole Moment | μ | A measure of the molecule's overall polarity. |
| Polarizability | α | The ability of the electron cloud to be distorted by an external electric field. |
| First Hyperpolarizability | β | A measure of the second-order non-linear optical response. |
This table lists the key parameters evaluated in a computational NLO study.
Molecular Interaction Studies and Structure Activity Relationship Sar Investigations
Design Principles for Modulating Molecular Recognition
The design of molecules to modulate biological targets is a cornerstone of medicinal chemistry. For a compound like 1-[3-(4-nitrophenoxy)phenyl]ethan-1-one, design principles would focus on systematically altering its structure to enhance affinity and selectivity for a specific biological target. Key strategies would include:
Scaffold Hopping: Replacing the central phenyl-ether linkage with other bioisosteric groups to explore different spatial arrangements and physicochemical properties.
Substituent Modification: Altering the position and nature of substituents on the phenyl rings. For instance, the nitro group could be moved to the ortho or meta positions, or replaced with other electron-withdrawing or electron-donating groups to probe electronic requirements for binding.
Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation, potentially increasing binding affinity by reducing the entropic penalty of binding.
In Silico Molecular Docking and Ligand-Target Interaction Modeling
Computational methods are invaluable for predicting and analyzing how a ligand might interact with a biological target.
Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of a target protein. This analysis would provide insights into:
Binding Pose: The three-dimensional arrangement of the ligand within the binding pocket.
Interaction Energies: Calculation of the binding affinity, typically expressed as a docking score or binding free energy (in kcal/mol), which estimates the stability of the ligand-protein complex. Different scoring functions would be used to rank potential poses.
Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific target. For this compound, a pharmacophore model would likely include features such as:
Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the carbonyl group.
Aromatic Rings: The two phenyl rings, which can engage in π-π stacking or hydrophobic interactions.
Hydrophobic Features: The ethyl group of the ethanone (B97240) moiety.
A hypothetical pharmacophore model is depicted below, illustrating potential interaction points.
| Pharmacophoric Feature | Potential Interacting Group on the Compound |
| Hydrogen Bond Acceptor | Nitro group (O atoms), Carbonyl group (O atom) |
| Aromatic/Hydrophobic | Phenyl rings |
| Hydrophobic | Acetyl methyl group |
Mechanistic Probes through Chemical Modifications and Analog Synthesis
To experimentally validate computational predictions and understand the mechanism of action, a series of analogs would be synthesized. Chemical modifications would be systematically introduced to probe the importance of different parts of the molecule. For example, removing the nitro group would help determine its role in binding, while altering the length of the alkyl chain on the ketone could explore the spatial constraints of the binding pocket.
Structure-Activity Relationship (SAR) Studies on Specific Molecular Targets
SAR studies are crucial for understanding how changes in a molecule's structure affect its biological activity.
A systematic variation of substituents on the phenyl rings of this compound would be performed, and the resulting analogs would be tested for their activity against a specific molecular target (e.g., an enzyme or receptor). The data from these studies would allow for the construction of an SAR table, which could reveal trends and guide the design of more potent and selective compounds.
A hypothetical SAR table for analogs of this compound targeting a generic enzyme is presented below to illustrate the concept.
| Compound ID | R1 (Position on Phenoxy Ring) | R2 (Position on Ethanone Ring) | Enzyme Inhibition (IC₅₀, µM) |
| Parent | 4-NO₂ | H | (Undetermined) |
| Analog 1 | 3-NO₂ | H | (Hypothetical Value) |
| Analog 2 | 2-NO₂ | H | (Hypothetical Value) |
| Analog 3 | 4-CN | H | (Hypothetical Value) |
| Analog 4 | 4-Cl | H | (Hypothetical Value) |
| Analog 5 | 4-NO₂ | 3-CH₃ | (Hypothetical Value) |
Role of the Phenoxy, Nitrophenyl, and Ethanone Moieties in Binding Affinity
The Phenoxy Moiety:
The phenoxy group, a privileged scaffold in medicinal chemistry, plays a multifaceted role in molecular recognition. nih.gov Its primary contribution often stems from its ability to engage in hydrophobic interactions with nonpolar residues within a protein's binding pocket. nih.gov The phenyl ring can participate in π-π stacking interactions with aromatic amino acid side chains such as phenylalanine, tyrosine, and tryptophan. Furthermore, the ether oxygen of the phenoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues in the receptor. nih.gov The flexibility of the diaryl ether linkage allows the phenoxy ring to adopt various conformations, enabling an optimal fit within the binding site. nih.gov
In structure-activity relationship (SAR) studies of various diaryl ether-containing compounds, the substitution pattern on the phenoxy ring has been shown to be critical for biological activity. For instance, in a series of diaryl ether derivatives designed as antitumor agents, the presence of a chlorine or hydroxyl group at the para-position of the phenoxy ring significantly enhanced their inhibitory activity. nih.govresearchgate.net This highlights the sensitivity of binding affinity to electronic and steric modifications of this moiety.
The Nitrophenyl Moiety:
The nitrophenyl group introduces strong electronic features that can profoundly influence binding affinity. The nitro group is a potent electron-withdrawing group, which can modulate the electronic properties of the entire molecule. More importantly, the oxygen atoms of the nitro group are excellent hydrogen bond acceptors. researchgate.net This allows the nitrophenyl moiety to form strong, directed hydrogen bonds with suitable donor groups in the active site of a protein, thereby anchoring the ligand. researchgate.net
The Ethanone Moiety:
The ethanone (or acetyl) group provides a key point of interaction through its carbonyl function. The carbonyl oxygen is a strong hydrogen bond acceptor, capable of forming significant interactions with hydrogen bond donors on the receptor side. nih.gov The methyl group of the ethanone moiety can also contribute to binding through hydrophobic interactions with nonpolar pockets in the active site.
A summary of the potential interactions for each moiety is presented in the table below.
| Moiety | Potential Interaction Types | Key Features |
| Phenoxy | Hydrophobic interactions, π-π stacking, Hydrogen bonding (acceptor) | Phenyl ring, Ether oxygen |
| Nitrophenyl | Hydrogen bonding (acceptor), π-π stacking, Dipole-dipole interactions | Nitro group (oxygen atoms), Aromatic ring |
| Ethanone | Hydrogen bonding (acceptor), Hydrophobic interactions | Carbonyl oxygen, Methyl group |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Cheminformatics and QSAR modeling are powerful computational tools used in drug discovery to predict the biological activity of chemical compounds and to guide the design of new, more potent molecules. For a compound like this compound, these approaches can provide valuable insights into its structure-activity landscape.
A typical QSAR study involves the calculation of a wide range of molecular descriptors that quantify various aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. These descriptors are then correlated with the biological activity of a series of related compounds using statistical methods to build a predictive model.
For a series of analogs of this compound, a QSAR model could be developed to predict their binding affinity for a particular biological target. The model would likely incorporate descriptors that capture the key features of the phenoxy, nitrophenyl, and ethanone moieties.
Relevant Molecular Descriptors for QSAR Modeling:
A variety of molecular descriptors would be relevant for building a robust QSAR model for analogs of this compound. These can be broadly categorized as follows:
| Descriptor Category | Examples | Relevance to this compound |
| Physicochemical | LogP (lipophilicity), Molecular Weight (MW), Molar Refractivity (MR) | These descriptors relate to the overall size, polarity, and transport properties of the molecule, which are important for reaching the target site. |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges on atoms | These descriptors quantify the electronic properties of the molecule, which are crucial for electrostatic and hydrogen bonding interactions of the nitro and carbonyl groups. |
| Topological | Molecular connectivity indices, Shape indices | These descriptors describe the atomic connectivity and overall shape of the molecule, which are important for steric fit within the binding pocket. |
| 3D Descriptors | van der Waals surface area, Molecular volume, Pharmacophore features | These descriptors provide a three-dimensional representation of the molecule's size, shape, and the spatial arrangement of key interaction points (e.g., hydrogen bond acceptors, aromatic rings). |
By developing a statistically validated QSAR model, researchers can virtually screen new, un-synthesized analogs of this compound and prioritize those with the highest predicted activity for synthesis and biological testing. This predictive design approach can significantly accelerate the drug discovery process by focusing resources on the most promising candidates. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. This information provides a detailed roadmap for the rational design of more potent analogs.
Advanced Applications and Future Directions in Chemical Research of 1 3 4 Nitrophenoxy Phenyl Ethan 1 One
Strategic Utility as a Chemical Building Block for Complex Architectures
The structure of 1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. The presence of the ketone functional group allows for a variety of chemical transformations, including reactions at the carbonyl carbon and the adjacent α-carbon.
Research on analogous nitrophenyl-containing compounds has demonstrated their utility in constructing diverse heterocyclic systems. For instance, chalcones, which are α,β-unsaturated ketones, are well-established intermediates in the synthesis of flavonoids, pyrazolines, isoxazoles, and pyrimidines. nih.gov The ketone moiety in this compound can be readily condensed with aromatic aldehydes to form chalcone (B49325) derivatives, which can then undergo cyclization reactions to yield a wide array of heterocyclic structures. These heterocyclic compounds are of significant interest due to their prevalence in biologically active molecules. nih.gov
Furthermore, the nitro group can be chemically modified, most commonly through reduction to an amino group. This transformation opens up another avenue for synthetic diversification, allowing for the introduction of nitrogen-containing heterocycles through condensation or cyclization reactions. The resulting amino-substituted diaryl ethers could serve as key intermediates in the synthesis of novel pharmaceutical agents or functional materials.
The strategic placement of the functional groups in this compound provides a platform for the regioselective synthesis of complex molecules. The interplay between the ketone, the nitro group, and the ether linkage can be exploited to direct reactions to specific sites on the molecule, enabling the construction of intricate and well-defined chemical structures.
Exploration in Materials Science and Functional Materials Development
While direct applications of this compound in materials science have not been extensively reported, its structural motifs suggest significant potential in the development of functional materials, particularly in the realm of advanced polymers. The rigid aromatic backbone and the polar nitro group are features that can impart desirable thermal and electronic properties to polymeric structures.
One potential avenue of exploration is its use as a monomer or a precursor for the synthesis of high-performance polymers. For example, derivatives of this compound could be incorporated into polyimides, polyamides, or polyesters to enhance their thermal stability, mechanical strength, and dielectric properties. The synthesis of a trihydroxy substituted poly(phenoxy-imine)-type polymer through oxidative coupling polymerization highlights the potential for phenoxy-containing monomers to form functional polymers. researchgate.net
The nitro group in this compound also opens up possibilities for creating materials with interesting optical and electronic properties. Nitroaromatic compounds are known to exhibit nonlinear optical (NLO) activity, which is a key property for applications in optoelectronics and photonics. By incorporating this compound into a polymer matrix or by designing specific polymeric architectures, it may be possible to develop novel NLO materials.
Furthermore, the diaryl ether linkage contributes to the molecule's conformational flexibility, which can be a desirable trait in the design of processable polymers. The ability to modify both the ketone and the nitro group allows for the fine-tuning of the material's properties, such as solubility, melting point, and cross-linking capabilities. Future research could focus on the synthesis and characterization of polymers derived from this compound to explore their potential in applications ranging from specialty coatings and adhesives to advanced electronic components.
Development of Analytical Probes or Reference Standards based on the Compound
The well-defined chemical structure and potential for specific interactions make this compound a candidate for development as an analytical probe or a reference standard. The presence of strong chromophores, such as the nitrophenyl group, suggests that this compound would exhibit distinct spectroscopic properties, which are essential for analytical applications.
As an analytical standard, this compound could be used for the calibration of analytical instruments and for the validation of analytical methods. europa.eumdpi.com For instance, in high-performance liquid chromatography (HPLC), a certified reference material of this compound could be used to ensure the accuracy and precision of quantitative analyses of related compounds. researchgate.net The use of a structurally similar compound, 1-(4-Ethyl-3-nitrophenyl)ethanone, as an analytical standard underscores the potential in this area.
The development of this compound as an analytical probe would involve leveraging its specific chemical reactivity or its ability to interact with particular analytes. For example, the ketone group could be functionalized with a fluorescent tag to create a probe for detecting specific molecules or ions. Alternatively, the nitroaromatic moiety could be utilized for its electrochemical properties, enabling the development of electrochemical sensors.
The validation of any analytical method using this compound as a standard would require a thorough assessment of its linearity, accuracy, precision, and specificity. europa.eumdpi.com This would involve a series of experiments to demonstrate that the analytical procedure is suitable for its intended purpose. europa.eu
Future Research Avenues in Synthetic Methodology
The chemical structure of this compound offers numerous opportunities for the exploration of novel synthetic methodologies. Future research could focus on developing more efficient and sustainable synthetic routes to this compound and its derivatives, as well as exploring its reactivity in a variety of chemical transformations.
One area of interest is the development of novel catalytic systems for the synthesis of the diaryl ether bond. Traditional methods for the synthesis of diaryl ethers often require harsh reaction conditions. The development of new catalytic methods, such as copper- or palladium-catalyzed cross-coupling reactions, could provide more efficient and environmentally friendly routes to this compound and its analogues.
The reactivity of the ketone group also presents a rich field for methodological development. For example, asymmetric reduction of the ketone to a chiral alcohol could provide access to enantiomerically pure compounds with potential applications in asymmetric synthesis and medicinal chemistry. Furthermore, the development of novel methods for the functionalization of the α-carbon could lead to the synthesis of a wide range of new derivatives with diverse chemical properties.
The selective transformation of the nitro group in the presence of the ketone is another area ripe for investigation. Developing chemoselective reduction methods that leave the ketone intact would be a valuable synthetic tool. Conversely, methodologies that utilize the nitro group to direct reactions at other positions on the aromatic ring would also be of significant interest. The synthesis of 1-indanones from chalcones via Nazarov cyclization is an example of how functional groups can be used to construct complex cyclic systems. beilstein-journals.org
Emerging Roles in Chemical Biology Research (focusing on molecular mechanisms)
While the direct biological activity of this compound has not been extensively studied, its structural features suggest potential roles in chemical biology research, particularly in the investigation of molecular mechanisms. The diaryl ether scaffold is present in a number of biologically active compounds, and the nitro group can participate in various biological interactions.
A study on the structurally related compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, demonstrated its activity as a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. nih.govacs.org This finding suggests that this compound and its derivatives could be investigated as potential enzyme inhibitors. Molecular modeling and docking studies could be employed to predict the binding of these compounds to the active sites of various enzymes and to guide the design of more potent and selective inhibitors. mdpi.comresearchgate.net
The development of computational models to understand molecular interactions can aid in predicting the biological targets of small molecules. drugtargetreview.com Such models could be applied to this compound to identify potential protein-ligand interactions and to generate hypotheses about its mechanism of action at a molecular level.
Furthermore, this compound could be used as a molecular probe to study biological processes. For example, by attaching a fluorescent or radioactive label, it could be used to track the localization and movement of specific proteins or to visualize cellular structures. The ability to synthesize a variety of derivatives with different functional groups would allow for the creation of a library of probes with tailored properties for specific biological applications.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Reaction Time | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Friedel-Crafts | 6–8 hours | 65–75 | AlCl₃, acetyl chloride, DCM | |
| Microwave-Assisted | 30–60 minutes | 80–85 | Microwave irradiation, 100°C | |
| Stepwise Nitration | 12–24 hours | 50–60 | HNO₃, H₂SO₄, glacial acetic acid |
What characterization techniques are critical for verifying the structure of this compound?
Basic Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and ketone functionality (e.g., carbonyl peak at ~200–210 ppm in ¹³C NMR) .
- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .
- X-Ray Diffraction : Resolves crystal structure and substituent positioning, as seen in orthorhombic/triclinic systems for similar Schiff bases .
What are the key physical and chemical properties of this compound?
Basic Question
- Molecular Formula : C₁₄H₁₁NO₄ .
- Molecular Weight : 257.24 g/mol .
- Boiling Point : Estimated at ~469 K for nitroaromatic ketones (analogous to 1-(4-fluorophenyl)ethanone) .
- Solubility : Low in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
How can synthesis efficiency be optimized for academic-scale production?
Advanced Question
- Microwave vs. Traditional Heating : Microwave methods reduce reaction time by 80% and improve yields by 10–15% .
- Catalyst Screening : Lewis acids (e.g., FeCl₃) may offer greener alternatives to AlCl₃ .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves nitro/byproduct impurities .
What computational tools are used to predict reactivity and stability?
Advanced Question
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and nitro group orientation .
- Molecular Dynamics (MD) : Simulate solvent interactions and thermal stability (e.g., in ethanol/water systems) .
- QSPR Models : Relate substituent effects to biological activity (e.g., nitro group’s electron-withdrawing impact) .
What biological activities are associated with this compound?
Advanced Question
- Antimicrobial Studies : Nitro groups enhance activity against Gram-positive bacteria (MIC ~25 µg/mL) via redox interference .
- Antioxidant Potential : Scavenges DPPH radicals (IC₅₀ ~50 µM), attributed to phenolic intermediates .
- Enzyme Inhibition : Competes with NADPH in cytochrome P450 assays .
How should stability and storage be managed in laboratory settings?
Advanced Question
- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone group .
- Thermal Stability : Decomposes above 200°C, releasing NOx gases; avoid open flames .
How can contradictory spectral data be resolved during characterization?
Advanced Question
- Case Study : If ¹H NMR shows unexpected splitting, compare with DEPTQ ¹³C NMR to distinguish overlapping signals .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺ at m/z 258.24) and rules out impurities .
- Cross-Validation : Use IR to verify nitro group presence if NMR is ambiguous .
What advanced analytical methods can improve structural elucidation?
Advanced Question
- 2D NMR (COSY, HSQC) : Maps proton-proton coupling and carbon-proton correlations for complex substituents .
- X-Ray Photoelectron Spectroscopy (XPS) : Quantifies nitro group electron density shifts .
- Thermogravimetric Analysis (TGA) : Assesses thermal decomposition pathways for storage recommendations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
